molecular formula C25H25FN2O4S B11340657 7-Fluoro-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11340657
M. Wt: 468.5 g/mol
InChI Key: DQBJMRKFJHUDIV-UHFFFAOYSA-N
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Description

7-Fluoro-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Properties

Molecular Formula

C25H25FN2O4S

Molecular Weight

468.5 g/mol

IUPAC Name

7-fluoro-1-(4-methylsulfanylphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25FN2O4S/c1-33-18-6-3-16(4-7-18)22-21-23(29)19-15-17(26)5-8-20(19)32-24(21)25(30)28(22)10-2-9-27-11-13-31-14-12-27/h3-8,15,22H,2,9-14H2,1H3

InChI Key

DQBJMRKFJHUDIV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted anilines and chromene derivatives.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Attachment of the Methylsulfanyl Group:

    Incorporation of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution or addition reactions using morpholine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-c]pyrrole core, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, methylsulfanyl group, and morpholine moiety differentiates it from other similar compounds, potentially leading to unique interactions and effects.

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